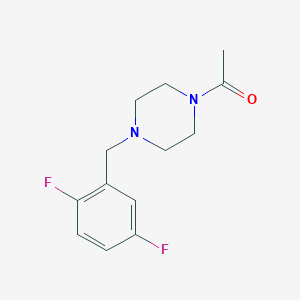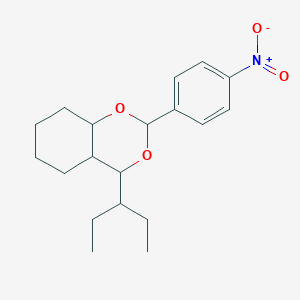![molecular formula C19H20N2O2S B5300659 2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)
2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MS-PPOH and is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a critical role in the metabolism of fatty acid epoxides, which are important signaling molecules in the body. Inhibition of sEH has been shown to have a variety of beneficial effects, including anti-inflammatory and analgesic properties.
作用機序
MS-PPOH works by selectively inhibiting the enzyme sEH. This enzyme is responsible for the metabolism of fatty acid epoxides, which are important signaling molecules in the body. By inhibiting sEH, MS-PPOH increases the levels of these signaling molecules, leading to a variety of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MS-PPOH are largely due to its inhibition of sEH. By increasing the levels of fatty acid epoxides, MS-PPOH has been shown to have anti-inflammatory and analgesic properties. Additionally, MS-PPOH has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving vascular function.
実験室実験の利点と制限
One of the major advantages of MS-PPOH for lab experiments is its selectivity for sEH. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways in the body. Additionally, MS-PPOH has been shown to be effective in a variety of animal models, making it a useful tool for studying a range of diseases.
One limitation of MS-PPOH is its relatively short half-life in vivo. This means that it may need to be administered frequently in order to maintain its effects. Additionally, MS-PPOH may have off-target effects that are not yet fully understood.
将来の方向性
There are several potential future directions for research on MS-PPOH. One area of interest is in the treatment of inflammatory diseases, particularly those that are resistant to current therapies. Additionally, MS-PPOH may have potential applications in the treatment of pain and cardiovascular disease. Finally, further research is needed to fully understand the off-target effects of MS-PPOH and its potential interactions with other drugs.
合成法
The synthesis of MS-PPOH involves several steps. The starting material is 4-bromo-1-methylsulfonylbenzene, which is reacted with 3-phenylpropylamine to form an intermediate. This intermediate is then cyclized using sodium hydride to form the imidazole ring. Finally, the resulting compound is treated with sodium methoxide to remove the methylsulfonyl group and yield the final product.
科学的研究の応用
MS-PPOH has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of inflammatory diseases. Inhibition of sEH has been shown to reduce inflammation in a variety of animal models, including models of asthma, arthritis, and colitis. Additionally, MS-PPOH has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
特性
IUPAC Name |
2-(4-methylsulfonylphenyl)-1-(3-phenylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-24(22,23)18-11-9-17(10-12-18)19-20-13-15-21(19)14-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-13,15H,5,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCYDYLMOTUCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)

![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)

![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)
![methyl {[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5300631.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)

![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)
